molecular formula C12H25NO B1422781 2-(1-Pentylpiperidin-4-yl)ethan-1-ol CAS No. 141430-43-5

2-(1-Pentylpiperidin-4-yl)ethan-1-ol

Cat. No. B1422781
M. Wt: 199.33 g/mol
InChI Key: JTJUMUVBHQVKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Pentylpiperidin-4-yl)ethan-1-ol (2-PPE) is a synthetic organic compound with a variety of applications in the medical, pharmaceutical, and industrial fields. It is a member of the piperidine family of compounds and is a white crystalline solid with a melting point of 89-91°C. 2-PPE is used as a raw material for the synthesis of various drugs, including the opioid analgesic fentanyl, and as a reagent for organic synthesis. It is also used as a catalyst for polymerization reactions and as a stabilizer for pharmaceuticals.

Scientific Research Applications

  • Hydrogen Bonding and Liquid Crystallinity : A study by Martinez-Felipe et al. (2016) explored the relationships between liquid crystallinity and hydrogen bonding in mixtures containing 4-pentoxybenzoic acid and bipyridines. This research is significant for understanding the role of hydrogen bonding in the formation of liquid crystalline structures, which could be relevant for substances like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Martinez-Felipe et al., 2016).

  • Structural Analysis of Mesogenic Compounds : Research by Hoffmann et al. (1996) focused on the crystal structures of solid-crystalline smectic-B precursor phases of certain cyclohexylethane derivatives. Their work contributes to the understanding of how molecular structures influence the properties of liquid crystals, relevant for compounds like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Hoffmann et al., 1996).

  • Molecular Modeling of Smectogens : A study by Praveen and Ojha (2011) employed molecular modeling to understand the configurational probabilities and phase organization in smectogens, which are substances that form liquid crystalline phases. This research is valuable for understanding the behavior of similar compounds to 2-(1-Pentylpiperidin-4-yl)ethan-1-ol in liquid crystalline states (Praveen & Ojha, 2011).

  • Catalytic Intramolecular Reactions : Pouy et al. (2012) investigated intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by copper complexes. This research is crucial for developing new methods of synthesizing complex organic compounds, potentially including 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Pouy et al., 2012).

  • Synthesis of Piperidine Alkaloids : Research by Kubizna et al. (2010) on the synthesis of piperidine alkaloids from ladybird beetles provides insights into the methods of synthesizing complex organic molecules, which can be applied to compounds like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol (Kubizna et al., 2010).

  • Photoelectron Spectroscopy of Unsaturated Alcohols : A study by Kowski et al. (2001) used photoelectron spectroscopy to analyze unsaturated alcohols, which could include compounds like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol. This research is significant for understanding the electronic structures of such compounds (Kowski et al., 2001).

properties

IUPAC Name

2-(1-pentylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-8-13-9-5-12(6-10-13)7-11-14/h12,14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUMUVBHQVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pentylpiperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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